3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole
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Overview
Description
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole is a synthetic organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole typically involves the formation of the isothiazole ring followed by the introduction of the triazole and chlorophenyl groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the isothiazole ring.
Substitution Reactions: Introduction of the triazole and chlorophenyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound could be explored for its use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, disrupting biological pathways and exerting its effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole include other isothiazole derivatives and triazole-containing compounds. Examples include:
5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole: Lacks the chlorine atom at the 3-position.
3-chloro-5-phenyl-4-(1H-1,2,4-triazol-5-yl)isothiazole: Lacks the chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure could result in different reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4S/c12-7-4-2-1-3-6(7)9-8(10(13)17-18-9)11-14-5-15-16-11/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBSHMXTSZZCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C3=NC=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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